molecular formula C17H16N6O3S B5169294 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide

Cat. No.: B5169294
M. Wt: 384.4 g/mol
InChI Key: SCJSZNFHQDICIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazole-3-thiol with acetohydrazide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Mechanism of Action

The mechanism of action of 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide involves its interaction with specific molecular targets in the body. It can inhibit certain enzymes or receptors, leading to the disruption of biological pathways essential for the survival of bacteria or cancer cells. The compound’s sulfanyl group plays a crucial role in its binding to these targets, enhancing its biological activity .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

  • 5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazole-3-thiol
  • 2-(5-methyl-2-nitrophenyl)-5-substituted-1,3,4-oxadiazoles
  • 1,3,4-thiadiazoles

Compared to these compounds, 2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide exhibits unique properties due to the presence of both the triazole and sulfanyl groups, which contribute to its enhanced biological activity and potential therapeutic applications .

Properties

IUPAC Name

2-[[5-(3-methyl-2-nitrophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3S/c1-11-6-5-9-13(15(11)23(25)26)16-20-21-17(27-10-14(24)19-18)22(16)12-7-3-2-4-8-12/h2-9H,10,18H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJSZNFHQDICIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.